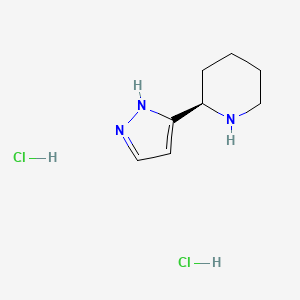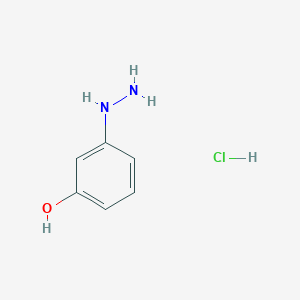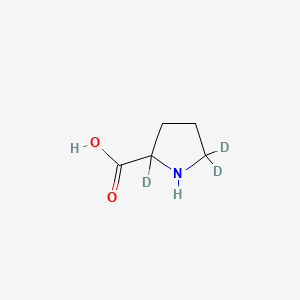
(2,4,5-Trimethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,5-Trimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . It is characterized by the presence of a methanesulfonamide group attached to a 2,4,5-trimethylphenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trimethylphenyl)methanesulfonamide typically involves the reaction of 2,4,5-trimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,5-Trimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
(2,4,5-Trimethylphenyl)methanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,4,5-Trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of DNA and other essential biomolecules in microorganisms, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
(2,4,5-Trimethylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H15NO2S |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
(2,4,5-trimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-7-4-9(3)10(5-8(7)2)6-14(11,12)13/h4-5H,6H2,1-3H3,(H2,11,12,13) |
Clé InChI |
VCPQYYRCMPAYMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)CS(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B15128236.png)
![Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B15128246.png)
![4-[(2Z)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15128251.png)

![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)


![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)

![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)


